![molecular formula C13H16N4O4S B14149534 N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide CAS No. 951989-06-3](/img/structure/B14149534.png)
N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide is a complex organic compound that features a benzothiadiazole moiety and a substituted ethanediamide group. Compounds containing benzothiadiazole are known for their diverse applications in materials science, pharmaceuticals, and agrochemicals due to their unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of ortho-substituted anilines with sulfur and nitrosating agents.
Attachment of the Ethanediamide Group: This step may involve the reaction of the benzothiadiazole intermediate with an appropriate diamine under controlled conditions.
Introduction of the Hydroxy and Hydroxymethyl Groups: These functional groups can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the nitro groups in the benzothiadiazole ring, converting them to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzothiadiazole ketones, while reduction could produce benzothiadiazole amines.
科学的研究の応用
Chemistry
In chemistry, N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology and Medicine
In biology and medicine, compounds containing benzothiadiazole are often explored for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials that require specific electronic or photophysical properties.
作用機序
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Benzothiadiazole Derivatives: These include compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole, which share the benzothiadiazole core but differ in their substituents.
Ethanediamide Derivatives: Compounds such as N,N’-dimethylethanediamide and N,N’-diethylethanediamide, which have different substituents on the ethanediamide group.
Uniqueness
The uniqueness of N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide lies in its specific combination of functional groups, which can impart unique electronic, chemical, and biological properties not found in other similar compounds.
特性
CAS番号 |
951989-06-3 |
|---|---|
分子式 |
C13H16N4O4S |
分子量 |
324.36 g/mol |
IUPAC名 |
N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]oxamide |
InChI |
InChI=1S/C13H16N4O4S/c1-2-13(6-18,7-19)15-12(21)11(20)14-8-3-4-9-10(5-8)17-22-16-9/h3-5,18-19H,2,6-7H2,1H3,(H,14,20)(H,15,21) |
InChIキー |
JBBUCEJOSHXLAB-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)(CO)NC(=O)C(=O)NC1=CC2=NSN=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


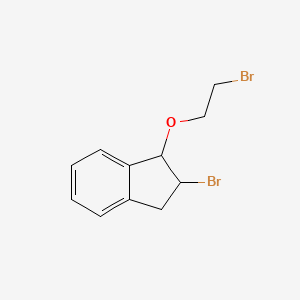
![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)


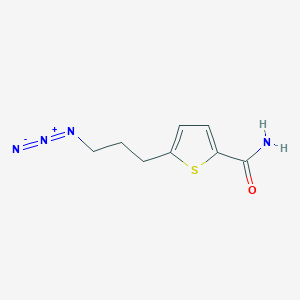

![6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene](/img/structure/B14149504.png)
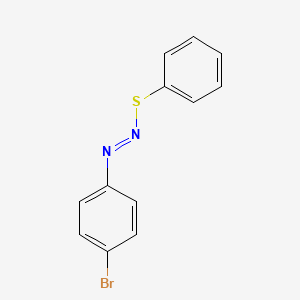
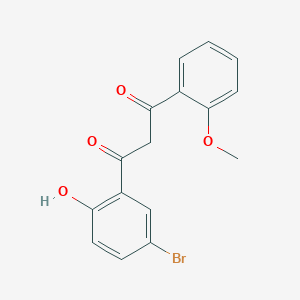
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)

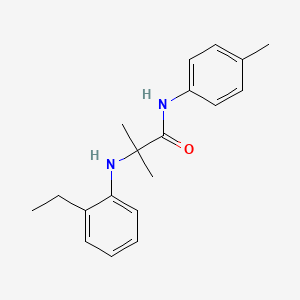

![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
